4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
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Overview
Description
4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. This compound is characterized by its unique structure, which includes bromine, fluorine, and thiophene groups. It is primarily used in the field of organic electronics and materials science due to its excellent electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole typically involves multiple steps. One common method starts with the bromination of commercially available thiophene derivatives. The brominated thiophene is then coupled with benzo[c][1,2,5]thiadiazole under palladium-catalyzed conditions. The reaction is usually carried out in an anhydrous and oxygen-free environment to prevent any side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
N-Bromosuccinimide (NBS): Used for bromination.
Anhydrous Solvents: Such as toluene, to maintain an oxygen-free environment.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various polymeric materials with enhanced electronic properties .
Scientific Research Applications
4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole has several scientific research applications:
Organic Electronics: Used in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs).
Materials Science: Employed in the synthesis of conjugated polymers for electronic applications.
Biological Imaging: Utilized in near-infrared (NIR) fluorescence imaging due to its unique optical properties
Mechanism of Action
The mechanism of action of 4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole involves its interaction with electronic and optical systems. The compound’s structure allows it to absorb and emit light in the NIR region, making it suitable for imaging applications. Its electronic properties are attributed to the conjugated system formed by the thiophene and benzo[c][1,2,5]thiadiazole units .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole
- 4,7-Bis(5-bromo-3-(2-ethylhexyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole
- 4,6-Bis(5-bromo-2-thienyl)thieno[3,4-c][1,2,5]thiadiazole
Uniqueness
The uniqueness of 4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole lies in its specific combination of bromine, fluorine, and thiophene groups, which impart distinct electronic and optical properties. This makes it particularly valuable in advanced materials research and applications .
Biological Activity
4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole, commonly referred to as PCE11 monomer, is a notable compound in the field of organic photovoltaics and materials science. This compound has garnered attention due to its unique structural features and potential applications in enhancing the efficiency of polymer solar cells.
The chemical structure of PCE11 includes a benzothiadiazole core, which is known for its electron-accepting properties. The presence of difluoro and bromo substituents enhances its electronic characteristics, making it a suitable candidate for organic semiconductor applications.
Key Chemical Data
Property | Value |
---|---|
Molecular Formula | C54H84Br2F2N2S3 |
Molecular Weight | 1055.26 g/mol |
Density | 1.159 g/cm³ (predicted) |
Boiling Point | 861.0 °C (predicted) |
Appearance | Red powder |
pKa | -3.37 (predicted) |
Biological Activity
While the primary focus of research on PCE11 has been on its optoelectronic properties, some studies have explored its biological activity, particularly in relation to its use in photovoltaic applications.
Photocatalytic Properties
PCE11 has been investigated as a photocatalyst due to its ability to absorb light and facilitate electron transfer processes. Research indicates that modifications to the aryl groups in similar compounds can significantly affect their photophysical properties, including absorption and emission spectra. This can lead to enhanced photocatalytic efficiency in organic reactions .
Case Studies
- Polymer Solar Cells : PCE11 has been incorporated into various polymer blends for solar cell applications. A study demonstrated that when combined with other polymers, it achieved power conversion efficiencies exceeding 10%. This efficiency is attributed to the compound's ability to fine-tune the energy levels within the polymer matrix, facilitating better charge separation and transport .
- Fluorescence Studies : In a comparative study of different derivatives of benzothiadiazole compounds, it was found that PCE11 exhibited favorable fluorescence properties that could be exploited for sensing applications. The introduction of electron-donating or electron-withdrawing groups significantly influenced the fluorescence intensity and wavelength of emission, indicating potential uses in optoelectronic devices .
The biological activity of PCE11 can be linked to its electronic properties:
- Electron Transfer : The compound's structure allows for efficient electron transfer processes, which are crucial in both photovoltaic applications and potential biological interactions.
- Reactive Oxygen Species (ROS) Generation : Under light exposure, compounds like PCE11 can generate ROS, which may have implications in photodynamic therapy or as antimicrobial agents.
Research Findings
Recent studies have highlighted several important findings regarding the biological activity and applications of PCE11:
- Energy Gap Modulation : The difluoro substitution enhances the electron-withdrawing ability of the benzothiadiazole unit, allowing for better modulation of the energy gap in polymer semiconductors .
- Stability under Light Exposure : Compounds similar to PCE11 have shown improved stability under prolonged light exposure, making them suitable for long-term applications in solar energy harvesting systems .
- Potential Antimicrobial Activity : Preliminary investigations suggest that compounds with similar structures may exhibit antimicrobial properties through ROS generation upon light activation .
Properties
CAS No. |
1504626-07-6 |
---|---|
Molecular Formula |
C54H84Br2F2N2S3 |
Molecular Weight |
1055.3 g/mol |
IUPAC Name |
4,7-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-5,6-difluoro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C54H84Br2F2N2S3/c1-5-9-13-17-21-23-27-31-35-41(33-29-25-19-15-11-7-3)37-43-39-45(61-53(43)55)47-49(57)50(58)48(52-51(47)59-63-60-52)46-40-44(54(56)62-46)38-42(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h39-42H,5-38H2,1-4H3 |
InChI Key |
JQZMVPSWTHIPKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CC1=C(SC(=C1)C2=C(C(=C(C3=NSN=C23)C4=CC(=C(S4)Br)CC(CCCCCCCC)CCCCCCCCCC)F)F)Br |
Origin of Product |
United States |
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